DL-Glyceraldehyde-2-13C

NMR spectroscopy Metabolic flux analysis Isotopomer analysis

Metabolic flux researchers face KIE artifacts with deuterated tracers (Vmax reduced 1.5-5×). DL-Glyceraldehyde-2-13C eliminates this: 13C labeling preserves native kinetics (KIE < 1.02) for authentic Km/Vmax determination. • Single-site C-2 label yields clean NMR singlets-no 13C-13C coupling deconvolution required. • Specifically traces TPI flux (G3P↔DHAP); C-1 labels lose isotopic signature upon isomerization. • DL-racemic form enables unbiased stereospecific pathway discovery. Supplied at ≥98% purity with full QC documentation (NMR, HPLC, GC).

Molecular Formula C3H6O3
Molecular Weight 91.07 g/mol
Cat. No. B583784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Glyceraldehyde-2-13C
Synonyms(±)-2,3-Dihydroxypropanal-2-13C;  2,3-Dihydroxypropanal-2-13C;  2,3-Dihydroxypropionaldehyde-2-13C;  DL-Glyceraldehyde-2-13C;  DL-Glyceric aldehyde-2-13C;  Glyceraldehyde-2-13C;  Glyceric Aldehyde-2-13C;  Glycerinaldehyde-2-13C;  Glycerose-2-13C;  NSC 67934-2
Molecular FormulaC3H6O3
Molecular Weight91.07 g/mol
Structural Identifiers
InChIInChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i3+1
InChIKeyMNQZXJOMYWMBOU-LBPDFUHNSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Glyceraldehyde-2-13C Product Specifications


DL-Glyceraldehyde-2-13C (CAS: 71122-43-5) is a stable isotope-labeled aldotriose in which the carbon-13 isotope is specifically incorporated at the C-2 position of the glyceraldehyde backbone, with a molecular formula of C2¹³CH6O3 and molecular weight of 91.07 g/mol . The unlabeled parent compound, DL-glyceraldehyde (CAS: 56-82-6), is the simplest aldose and serves as a key metabolic intermediate at the crossroads of glycolysis, gluconeogenesis, and the polyol pathway [1]. Commercial suppliers provide this compound at standard purity levels of 98% and supply it with certificates of analysis including NMR, HPLC, and GC quality control data .

Why DL-Glyceraldehyde-2-13C Cannot Be Substituted


Substituting DL-Glyceraldehyde-2-13C with alternative isotopologues (e.g., 1-13C, 1,2-13C2, or deuterated analogs) fundamentally alters the experimental information obtainable from metabolic tracing studies. The specific positional labeling at C-2 yields a distinct nuclear magnetic resonance (NMR) chemical shift pattern and mass spectrometry fragmentation signature that enables unique resolution of metabolic fates that are inaccessible with other labeling patterns . In metabolic flux analysis, the isotopic labeling pattern of downstream metabolites depends directly on the position of the 13C label in the fed tracer; a C-2 labeled substrate traces the fate of the secondary carbon atom through aldose-ketose isomerization, triose phosphate equilibration, and subsequent glycolytic partitioning—information that is lost or confounded when using C-1 labeled or uniformly labeled tracers . The DL-racemic form further provides a baseline for assessing stereospecific enzyme activity without presupposing chiral preference, making it a neutral probe for initial pathway characterization [1].

DL-Glyceraldehyde-2-13C vs. Other Isotopologues


C-2 Labeling Reduces Spectral Complexity

DL-Glyceraldehyde-2-13C incorporates exactly one 13C atom at the C-2 position, producing monoisotopic mass of 91.035 g/mol. In contrast, dual-labeled DL-[1,2-13C2]glyceraldehyde (CAS: 478529-51-0) has a molecular weight of 92.063 g/mol and contains two 13C atoms, generating a more complex isotopologue distribution in downstream metabolites [1]. Single-site labeling at C-2 simplifies 13C NMR spectral interpretation because each labeled carbon produces a single resonance signal without the 13C-13C spin-spin coupling (J-coupling) multiplets that arise from adjacent 13C labels in dual-labeled tracers. This reduction in spectral complexity enables cleaner integration of resonance peaks for quantitative flux ratio determination .

NMR spectroscopy Metabolic flux analysis Isotopomer analysis

C-2 Label Tracks Aldose-Ketose Isomerization

The C-2 position of glyceraldehyde is the stereogenic center in its phosphorylated derivative glyceraldehyde-3-phosphate (G3P) and is retained through isomerization to dihydroxyacetone phosphate (DHAP). In contrast, the C-1 aldehyde carbon is lost or converted during isomerization and downstream glycolytic reactions . DL-Glyceraldehyde-2-13C preserves the isotopic label through triose phosphate isomerase-catalyzed equilibration, enabling quantitation of the G3P ↔ DHAP flux ratio. DL-Glyceraldehyde-1-13C (CAS: 70849-18-2), with 13C at the aldehyde carbon, loses its label upon conversion to DHAP or subsequent decarboxylation steps, limiting its utility to entry-point tracing only . This positional difference yields a divergent labeling pattern in lactate, alanine, and other glycolytic end products detectable by both NMR and mass spectrometry .

Aldose-ketose isomerization Triose phosphate metabolism Carbon flux tracking

13C NMR Sensitivity vs. Deuterated Tracers

DL-Glyceraldehyde-2-13C provides a 13C NMR-active nucleus with natural abundance background of 1.1%, enabling detection limits in the low micromolar range (approximately 10-50 µM) under standard acquisition conditions (e.g., 128-256 scans at 11.7 T). In contrast, DL-Glyceraldehyde-d4 (CAS: 478529-62-3), a deuterium-labeled analog, relies on 2H NMR which has a gyromagnetic ratio of only 6.536 × 10⁷ rad·s⁻¹·T⁻¹ compared to 6.728 × 10⁷ rad·s⁻¹·T⁻¹ for 13C, resulting in approximately 15-20% lower intrinsic sensitivity . More critically, deuterium-labeled compounds exhibit kinetic isotope effects (KIE) that alter enzymatic reaction rates, with observed Vmax reductions of 1.5-fold to 5-fold in deuterated vs. protiated substrates in dehydrogenase-catalyzed reactions [1]. 13C labeling produces negligible kinetic isotope effects (KIE < 1.02), preserving native reaction kinetics and enabling accurate flux quantitation [2].

NMR sensitivity Isotopic tracer selection Aqueous metabolism

DL Racemic Mixture as Stereochemical Baseline

DL-Glyceraldehyde-2-13C is supplied as a racemic mixture containing equal proportions (50:50) of D- and L-enantiomers. In contrast, D-[U-13C]-glyceraldehyde is an enantiomerically pure tracer used to study D-specific metabolic pathways in mammalian systems, where D-glyceraldehyde is the physiological substrate for triokinase and aldose reductase [1]. The racemic DL formulation enables experimental designs that simultaneously assess stereospecific enzyme preferences without presupposing which enantiomer is metabolically active in a given system. Studies in mouse brain using D-[U-13C]-glyceraldehyde demonstrated that D-glyceraldehyde dehydrogenase and reductase activities were 0.27-0.28 nmol/mg/min, confirming D-enantiomer-specific metabolism . However, when the metabolic stereospecificity of a novel biological system is unknown, the DL-racemic tracer serves as an unbiased probe to reveal which enantiomer is preferentially utilized, quantified by differential 13C incorporation into downstream metabolites [2].

Stereospecific metabolism Enzyme substrate specificity Racemic tracer

Cost-Efficiency of Single-Site 13C Labeling

Single-site 13C labeling at C-2 (DL-Glyceraldehyde-2-13C, MW 91.07) requires only one 13C atom per molecule, whereas dual-labeled DL-[1,2-13C2]glyceraldehyde (MW 92.06) requires two 13C atoms, and uniformly labeled U-13C3-glyceraldehyde requires three 13C atoms per molecule. The synthesis of multi-13C-labeled compounds incurs proportionally higher costs due to the cumulative expense of 13C-enriched precursors and additional synthetic steps to incorporate multiple isotopic labels . Market pricing reflects this relationship: DL-[1-13C]glyceraldehyde (single-site) is priced at approximately $305 for 0.25 g, while dual-labeled DL-[1,2-13C2]glyceraldehyde costs $660 for the same quantity, representing a 116% price premium for the additional 13C label [1][2]. DL-Glyceraldehyde-2-13C occupies the same cost tier as C-1 labeled analogs, providing a favorable cost-to-information ratio for experimental designs where C-2 position tracing yields uniquely informative flux data without the premium of multi-site labeling.

Isotope economics Experimental design Procurement optimization

DL-Glyceraldehyde-2-13C Research Applications


Triose Phosphate Isomerization Flux Analysis

DL-Glyceraldehyde-2-13C is the preferred tracer for quantifying flux through the triose phosphate isomerase (TPI) equilibrium connecting glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. The C-2 13C label persists through TPI-catalyzed isomerization, whereas C-1 labeled glyceraldehyde loses its isotopic signature upon conversion to DHAP . Researchers can use this compound to feed cell cultures or perfused organs and analyze downstream 13C incorporation into lactate, alanine, and glucose by 13C NMR or GC-MS. The resulting isotopomer distribution enables calculation of the G3P ↔ DHAP flux ratio, a critical parameter for assessing glycolytic efficiency and gluconeogenic carbon partitioning .

Enzyme Kinetics Without Isotope Effects

For in vitro enzyme assays investigating glyceraldehyde kinase, glyceraldehyde dehydrogenase, or aldose reductase kinetics, DL-Glyceraldehyde-2-13C provides a 13C NMR-detectable substrate without the confounding kinetic isotope effects associated with deuterated analogs. Deuterium labeling at the C-1 or C-2 positions can reduce Vmax by 1.5- to 5-fold in dehydrogenase reactions, skewing measured kinetic parameters [1]. In contrast, 13C labeling preserves native reaction velocities (KIE < 1.02), allowing researchers to determine authentic Km, Vmax, and kcat values [2]. The DL-racemic mixture further enables simultaneous assessment of enantiomeric preference in stereospecific enzymes [3].

NMR Metabolomics with Simplified Spectra

DL-Glyceraldehyde-2-13C is ideal for 1D and 2D 13C NMR metabolomics studies where spectral simplicity accelerates data processing. Unlike dual-labeled 13C2 tracers that generate 13C-13C spin-spin coupling multiplets requiring deconvolution algorithms, single-site C-2 labeling produces clean singlet resonances that can be directly integrated for quantitative analysis . This simplification is particularly valuable in high-throughput metabolic profiling or in studies where NMR acquisition time is limited, as it reduces the number of scans needed for adequate signal-to-noise ratio . The compound is compatible with both direct 13C detection and 1H-13C HSQC experiments.

Stereospecific Metabolism in Novel Systems

When investigating glyceraldehyde metabolism in uncharacterized cell types, tissues, or organisms, the DL-racemic formulation of DL-Glyceraldehyde-2-13C serves as an unbiased probe for stereospecific pathway discovery [4]. In mammalian brain tissue, D-glyceraldehyde-specific dehydrogenase and reductase activities have been quantified at 0.27-0.28 nmol/mg/min using enantiomerically pure D-[U-13C]-glyceraldehyde . However, in systems where enantiomeric preference is unknown, the racemic tracer enables parallel assessment of both D- and L-glyceraldehyde metabolism in a single experiment, with differential 13C incorporation revealing which enantiomer is the physiological substrate. This approach prevents erroneous conclusions that might arise from assuming D-specific metabolism based solely on mammalian precedent [5].

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